1-(3,3-Dimethylbutyl)piperazin-2-one
CAS No.: 1249798-09-1
Cat. No.: VC5711065
Molecular Formula: C10H20N2O
Molecular Weight: 184.283
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1249798-09-1 |
---|---|
Molecular Formula | C10H20N2O |
Molecular Weight | 184.283 |
IUPAC Name | 1-(3,3-dimethylbutyl)piperazin-2-one |
Standard InChI | InChI=1S/C10H20N2O/c1-10(2,3)4-6-12-7-5-11-8-9(12)13/h11H,4-8H2,1-3H3 |
Standard InChI Key | LGAQEYICZAQBPA-UHFFFAOYSA-N |
SMILES | CC(C)(C)CCN1CCNCC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(3,3-Dimethylbutyl)piperazin-2-one consists of a six-membered piperazine ring with a ketone group at the 2-position and a branched 3,3-dimethylbutyl chain attached to the nitrogen atom at the 1-position. The IUPAC name, 1-(3,3-dimethylbutyl)piperazin-2-one, reflects this substitution pattern . Key structural identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 184.28 g/mol | |
SMILES | CC(C)(C)CCN1CCNCC1=O | |
InChIKey | LGAQEYICZAQBPA-UHFFFAOYSA-N | |
XLogP3-AA (Lipophilicity) | 1.2 |
The compound’s lipophilicity (XLogP3-AA = 1.2) suggests moderate membrane permeability, a trait relevant to its pharmacokinetic profile .
Physicochemical Characteristics
Experimental data on melting and boiling points remain limited, but computed properties provide insights into its behavior:
Property | Value | Source |
---|---|---|
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 2 | |
Rotatable Bonds | 3 | |
Topological Polar Surface Area | 29.5 Ų |
The compound’s polar surface area indicates moderate solubility in aqueous media, while its three rotatable bonds suggest conformational flexibility .
Synthesis and Derivative Formation
Synthesis of the Base Compound
1-(3,3-Dimethylbutyl)piperazin-2-one is typically synthesized via nucleophilic substitution reactions. A common route involves:
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Alkylation of Piperazin-2-one: Reacting piperazin-2-one with 1-bromo-3,3-dimethylbutane in the presence of a base like potassium carbonate.
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Purification: Column chromatography or recrystallization to isolate the product .
The reaction’s efficiency depends on solvent choice (e.g., dimethylformamide) and temperature (typically 80–100°C).
Hydrochloride Salt Formation
The hydrochloride derivative (, MW 220.74 g/mol) is prepared by treating the free base with hydrochloric acid. This salt form enhances solubility for in vitro assays:
Property | Hydrochloride Form | Source |
---|---|---|
Molecular Formula | ||
SMILES | CC(C)(C)CCN1CCNCC1=O.Cl |
Research Applications
Neuroscience Studies
1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride is utilized in:
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In Vitro Receptor Binding Assays: To quantify affinity for neurotransmitter receptors.
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Behavioral Models: Testing anxiolytic efficacy in rodent elevated plus-maze tests.
Oncology Research
The compound’s kinase inhibitory potential is explored in:
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Cell Proliferation Assays: Using MTT or BrdU incorporation in cancer cell lines.
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Xenograft Models: Evaluating tumor growth suppression in vivo.
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